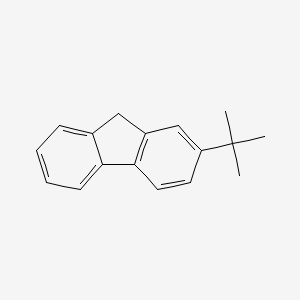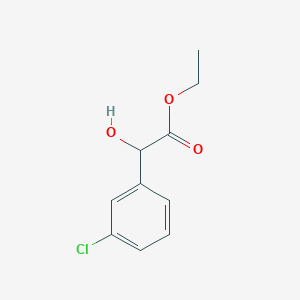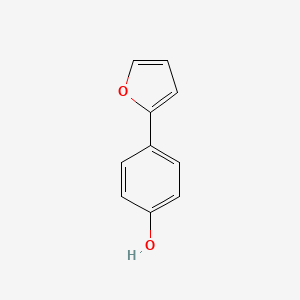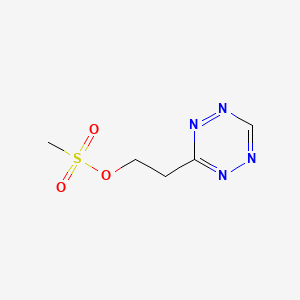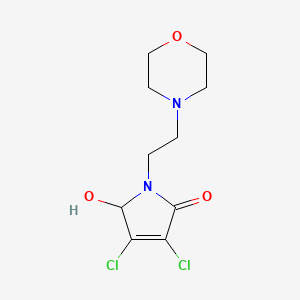
3,4-Dichloro-5-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-5-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one, commonly referred to as DCM, is a synthetic compound that is used in a variety of scientific research applications. It has been extensively studied in recent years due to its ability to interact with various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
DCM is used in a variety of scientific research applications. It has been used to study the mechanism of action of various drugs, including anticonvulsants, antibiotics, and anti-inflammatory agents. DCM has also been used to study the biochemical and physiological effects of drugs on the human body. Additionally, DCM has been used to study the pharmacokinetics and pharmacodynamics of various drugs. Finally, DCM has been used to study the metabolism and excretion of drugs in the body.
Mecanismo De Acción
The mechanism of action of DCM is not fully understood. However, it is known to interact with various biochemical and physiological processes, such as the binding of drugs to their target receptors. DCM is also known to interact with enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. Additionally, DCM is known to interact with transporters, such as P-glycoprotein, which are involved in the transport of drugs in the body.
Biochemical and Physiological Effects
DCM has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to an increase in the bioavailability of drugs. DCM has also been shown to inhibit the activity of P-glycoprotein transporters, which can lead to an increase in the absorption of drugs. Additionally, DCM has been shown to induce apoptosis in certain cell types and to inhibit the formation of biofilms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCM has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is not toxic to cells. Additionally, DCM can be used to study the biochemical and physiological effects of drugs on the human body. However, DCM has some limitations for use in laboratory experiments. It is not stable in aqueous solution, and it can be difficult to purify. Additionally, DCM can interact with other compounds in the environment, which can lead to unexpected results.
Direcciones Futuras
There are a variety of potential future directions for research involving DCM. One potential direction is to further study the mechanism of action of DCM and its interaction with various biochemical and physiological processes. Additionally, further research could be conducted on the effects of DCM on the pharmacokinetics and pharmacodynamics of drugs. Finally, further research could be conducted on the potential therapeutic applications of DCM, such as its use as an anti-inflammatory or anti-bacterial agent.
Métodos De Síntesis
DCM can be synthesized in a laboratory setting using a variety of methods. One of the most common methods is the reaction of 3,4-dichloro-5-hydroxy-1-(2-morpholinoethyl)-1H-pyrrole-2(5H)-one with aqueous sodium hydroxide. This reaction produces DCM in aqueous solution. Other methods of synthesis include the reaction of 3,4-dichloro-5-hydroxy-1-(2-morpholinoethyl)-1H-pyrrole-2(5H)-one with an organic base, such as potassium tert-butoxide, or with a mineral acid, such as hydrochloric acid.
Propiedades
IUPAC Name |
3,4-dichloro-2-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl2N2O3/c11-7-8(12)10(16)14(9(7)15)2-1-13-3-5-17-6-4-13/h9,15H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFQNVLUQFTGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(C(=C(C2=O)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-5-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


